6-Nitro-1,2,3,4-tetrahydroquinoline

Synthetic Methodology Regioselective Nitration Process Chemistry

Select this specific 6-nitro regioisomer (CAS 14026-45-0) for SAR and metal-chelation studies. Differentiated from 5-nitro counterpart and nitroxoline by defined antibacterial MIC shifts and cathepsin B Ki profiles. Critical for studies on ring saturation vs. bioactivity. Regioselective synthesis ensures >98% purity and batch consistency for reproducible research.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 14026-45-0
Cat. No. B082555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,2,3,4-tetrahydroquinoline
CAS14026-45-0
SynonymsQuinoline, 1,2,3,4-tetrahydro-6-nitro-
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1
InChIInChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2
InChIKeyASVYHMUYLBMSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1,2,3,4-tetrahydroquinoline (CAS 14026-45-0) – Core Scaffold and Procurement Baseline


6-Nitro-1,2,3,4-tetrahydroquinoline (CAS 14026-45-0) is a semi-hydrogenated quinoline derivative characterized by a nitro substituent at the 6-position of the partially saturated bicyclic ring system [1]. With a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol, it serves as a versatile heterocyclic building block in medicinal chemistry and chemical biology [2]. The compound's significance stems from its role as a key intermediate in the synthesis of bioactive molecules and as a scaffold for structure–activity relationship (SAR) studies exploring the impact of ring saturation and nitro group placement on pharmacological activity [3].

Why Generic Substitution Fails for 6-Nitro-1,2,3,4-tetrahydroquinoline


In scientific procurement, the generic substitution of a tetrahydroquinoline scaffold with a closely related regioisomer or analog often leads to significant and unpredictable shifts in biological activity. The position of the nitro group and the degree of pyridine ring saturation are not benign structural modifications; they are critical determinants of metal-chelating properties, enzyme inhibition profiles, and antibacterial potency [1]. As evidenced by direct comparative studies, the 6-nitro regioisomer exhibits markedly different biochemical behavior compared to its 5-nitro counterpart and the fully aromatic nitroxoline parent [1]. Therefore, assuming functional interchangeability among in-class compounds without rigorous, quantitative head-to-head data can compromise experimental reproducibility and project outcomes. The following evidence guide provides the specific, quantitative differentiators necessary for informed compound selection.

Quantitative Differentiation Guide for 6-Nitro-1,2,3,4-tetrahydroquinoline vs. Key Analogs


Regioselective Synthesis: Total Control over Nitration Position

In a comprehensive study of tetrahydroquinoline nitration, the use of an N-protecting group strategy achieved total regioselectivity for nitration exclusively at the 6-position, yielding a single isomer product [1]. In stark contrast, direct nitration of unprotected tetrahydroquinoline under acidic conditions produces a mixture of all four possible nitro isomers (5-, 6-, 7-, and 8-nitro), which require extensive and costly chromatographic separation for isolation [1]. This level of synthetic control is not achievable with alternative routes.

Synthetic Methodology Regioselective Nitration Process Chemistry

Antibacterial Activity: Distinct MIC Profile Against Staphylococcus aureus

The antibacterial activity of 6-nitro regioisomer analogs was evaluated against S. aureus (ATCC 29213) and compared directly to its 5-nitro regioisomer and the clinically used drug nitroxoline. The data reveal substantial differences in potency, underscoring the non-interchangeability of these analogs [1]. While the exact MIC values are detailed in the source, the study explicitly concludes that the 6-nitro regioisomer exhibits 'substantially different biological activities' compared to its 5-nitro counterpart and the parent nitroxoline [1].

Antibacterial Antimicrobial Microbiology

Cathepsin B Inhibition: Divergent Endo- and Exopeptidase Activity

The 6-nitro regioisomer analogs were evaluated for their ability to inhibit both endopeptidase and exopeptidase activities of cathepsin B, a lysosomal cysteine protease implicated in tumor progression [1]. The study determined inhibition constants (Ki) for the compounds, revealing a distinct and quantifiable profile for the 6-nitro derivatives compared to their 5-nitro counterparts [1]. The ability to reduce intracellular collagen IV degradation, a functional readout of cathepsin B activity, was also shown to be significantly different between the regioisomers [1].

Cathepsin B Protease Inhibition Cancer Biology

Metal-Chelating Properties: Divergent Spectroscopic Response

The metal-chelating properties, a key mechanism of action for this class, were directly compared for the 6-nitro and 5-nitro regioisomers against a panel of physiologically relevant metal ions (Cu2+, Zn2+, Mg2+, Ca2+, Fe2+, Fe3+) [1]. Changes in absorbance spectra upon metal complexation were measured, providing a quantitative spectroscopic fingerprint for each compound [1]. The study revealed that the position of the nitro group profoundly influences the compound's ability to chelate different metal ions, resulting in distinct chelation profiles [1].

Metal Chelation Bioinorganic Chemistry Pharmacology

Methionine Aminopeptidase (MetAP) Inhibition: Selectivity for Bacterial vs. Human Enzymes

The inhibitory activity against MetAPs from Mycobacterium tuberculosis (MtMetAP1a) and human MetAP2 was assessed for both the 6-nitro and 5-nitro regioisomers [1]. The study found that the 6-nitro regioisomer analogs exhibit a different selectivity profile compared to their 5-nitro counterparts, with the nitro group position influencing potency and potentially the selectivity window between the bacterial and human enzymes [1].

Methionine Aminopeptidase Antitubercular Enzyme Inhibition

Structural Foundation: Defined 6-Nitro Moiety via Regioselective Synthesis

The ability to achieve total regioselectivity for nitration at the 6-position, as demonstrated by Cordeiro et al. [1], provides a structural foundation that is distinct from other nitro-tetrahydroquinoline isomers. This synthetic route yields the compound as a single, well-characterized isomer, as confirmed by detailed NMR studies [1]. In contrast, alternative synthetic approaches often yield mixtures of nitro isomers, complicating purification and characterization [1].

Chemical Synthesis Building Block Medicinal Chemistry

Validated Application Scenarios for 6-Nitro-1,2,3,4-tetrahydroquinoline


Structure–Activity Relationship (SAR) Studies on Nitroquinoline Antibacterials

When developing novel antibacterial agents, the 6-nitro-1,2,3,4-tetrahydroquinoline scaffold is essential for probing the impact of nitro group placement and ring saturation on antimicrobial potency. Direct comparative data against its 5-nitro regioisomer and nitroxoline, as shown in Section 3, provide a quantitative baseline for SAR, enabling researchers to attribute changes in MIC values specifically to the 6-nitro configuration [1].

Cathepsin B-Targeted Probe and Inhibitor Development

For projects investigating the role of cathepsin B in cancer progression or other pathologies, this compound serves as a distinct chemical tool. Its unique inhibition profile for both endopeptidase and exopeptidase activities of cathepsin B, quantified via Ki determination, offers a differentiated starting point for medicinal chemistry optimization compared to the 5-nitro regioisomer [1].

Metal-Chelation Mechanism Studies

In bioinorganic and pharmacological research where metal-chelation is a primary mechanism of action, the 6-nitro derivative provides a defined and quantifiable metal-binding profile. The spectroscopic data from direct head-to-head comparisons with its 5-nitro counterpart allow for the precise correlation of nitro group position with chelation of specific metal ions (e.g., Cu2+, Fe2+/3+), a key differentiator for mechanism-of-action studies [1].

Precision Synthesis of Defined Heterocyclic Building Blocks

In process chemistry and medicinal chemistry supply, this compound is the preferred choice when a single, well-characterized 6-nitro-tetrahydroquinoline isomer is required. The regioselective synthesis route guarantees a product of defined structure, avoiding the complex isomeric mixtures produced by non-selective methods. This ensures batch-to-batch consistency and eliminates the need for costly chiral or regioisomeric purification [2].

Technical Documentation Hub

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